![molecular formula C17H17N5O2 B5539833 1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)
1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
"1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of compounds known for their diverse biological activities. This compound, with a complex imidazo[2,1-f]purine core, has garnered interest for its potential in various pharmaceutical applications due to its structural similarity to purine nucleosides, which are key components of DNA and RNA.
Synthesis Analysis
The synthesis of similar imidazo[2,1-f]purine derivatives typically involves multi-step reactions, including intramolecular alkylation and the construction of the purine core from pyrimidine derivatives. For instance, new derivatives of imidazo[1,2,3-cd]purine-diones have been synthesized through a process that includes hydrogenation, reactions with orthocarboxylate, and subsequent treatments with mesyl chloride (Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
Imidazo[2,1-f]purine derivatives often exhibit a rigid molecular framework that influences their interaction with biological targets. The presence of substituents at specific positions of the core structure significantly affects the compound's binding affinity and selectivity towards various receptors, as demonstrated in studies on human A3 adenosine receptor antagonists (Baraldi et al., 2005).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including N-alkylation and N-acylation, which are pivotal in modifying their biological activity. The structural modifications, particularly at the N-8, 1, and 3 positions, have been explored to enhance their antagonistic activity and hydrophilicity (Baraldi et al., 2008).
Physical Properties Analysis
The physical properties of imidazo[2,1-f]purine derivatives, such as solubility and crystallinity, are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Studies involving solid-phase synthesis and characterization of similar compounds provide insights into optimizing these properties for therapeutic applications (Karskela & Lönnberg, 2006).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) involved the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds, including the specific compound of interest, were potent 5-HT(1A) receptor ligands and displayed anxiolytic-like activity and antidepressant effects in mice, highlighting their potential for further research in anxiolytic/antidepressant applications Zagórska et al., 2009.
Synthesis of Mesoionic Purinone Analogs
Coburn and Taylor (1982) explored the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. Their research contributed to the understanding of the chemical properties and potential applications of these mesoionic purinone analogs in various fields of chemistry and pharmacology Coburn & Taylor, 1982.
Antagonists for Adenosine Receptors
Baraldi et al. (2005) synthesized and evaluated new derivatives of 1H-imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists for human A3 adenosine receptors. This research is significant for developing new drugs targeting adenosine receptors, which play a crucial role in various physiological processes Baraldi et al., 2005.
Exploration of Serotonin Transporter Activity
A study by Zagórska et al. (2011) evaluated the affinities of derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid–base properties. This research is crucial for understanding the interaction of these compounds with serotonin transporters, which are targets for antidepressant drugs Zagórska et al., 2011.
Spectral and Photophysical Properties
Wenska et al. (2004) studied the spectral and photophysical properties of derivatives related to acyclovir, an important antiviral drug. Understanding these properties is vital for the development of new photodynamic therapies and diagnostic tools Wenska et al., 2004.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-7-phenyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-3-9-21-12(11-7-5-4-6-8-11)10-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h4-8,10H,3,9H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSBYHGUUSWCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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